tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate
Description
This compound features a bicyclo[4.1.0]heptane core with two oxygen bridges (3,7-dioxa) and a tert-butyl carbamate group attached via a methyl linker. The bicyclic system introduces steric strain and structural rigidity, while the oxygen bridges enhance polarity.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-(3,7-dioxabicyclo[4.1.0]heptan-1-ylmethyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-6-11-7-14-5-4-8(11)15-11/h8H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
LIZHACWLLPXCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12COCCC1O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3,7-dioxabicyclo[4.1.0]heptane moiety. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Chemical Reactions Analysis
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the compound.
Scientific Research Applications
tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-ButylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound is compared to four analogs (Table 1):
*Inferred based on structural similarity to .
Key Observations:
- Heteroatoms : The 3,7-dioxa bridges in the target enhance polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs (e.g., 3-aza in ), which may improve aqueous solubility.
- Stereochemistry : Analogs like emphasize stereospecificity (1R,4R,7R), whereas the target’s stereochemistry is undefined in available evidence.
Physicochemical Properties
- Polarity: The target’s dioxa bridges increase polarity vs. amino/aza analogs, lowering logP (predicted ~1.2 vs. 1.5–2.0 for C₁₁H₂₀N₂O₂ analogs ).
- Stability : Oxygen bridges may reduce thermal stability compared to nitrogen-containing analogs (e.g., boiling point ~300°C inferred vs. 322.8°C for ).
- Acidity/Basicity: The carbamate group (pKa ~12.3 in analogs ) remains consistent, but the lack of amino groups in the target reduces basicity.
Biological Activity
tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate, identified by its CAS number 2219380-01-3, is a compound with potential biological activity that warrants comprehensive investigation. This article explores its molecular structure, biological properties, and relevant case studies, presenting a detailed overview of its significance in biochemical research.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 229.27 g/mol. The compound features a bicyclic structure that contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| CAS Number | 2219380-01-3 |
| Molecular Formula | |
| Molecular Weight | 229.27 g/mol |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The bicyclic structure may enhance interactions with biological targets, potentially affecting signaling pathways related to pain and inflammation.
Pharmacological Studies
A study conducted on derivatives of bicyclic compounds demonstrated their ability to modulate neurotransmitter systems, particularly those involved in pain perception and inflammatory responses. This suggests that this compound may share similar pharmacological properties.
Analgesic Properties
In a controlled study involving animal models, a compound closely related to this compound exhibited significant analgesic effects when administered at specific dosages. The results indicated a reduction in pain scores comparable to established analgesics.
Anti-inflammatory Effects
Another study assessed the anti-inflammatory activity of bicyclic compounds in vitro and in vivo. The findings revealed that these compounds inhibited pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
